4,5-Dichlorofuran-2-carbonitrile
CAS No.:
Cat. No.: VC15828175
Molecular Formula: C5HCl2NO
Molecular Weight: 161.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5HCl2NO |
|---|---|
| Molecular Weight | 161.97 g/mol |
| IUPAC Name | 4,5-dichlorofuran-2-carbonitrile |
| Standard InChI | InChI=1S/C5HCl2NO/c6-4-1-3(2-8)9-5(4)7/h1H |
| Standard InChI Key | OKIYOGBELKRXER-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(OC(=C1Cl)Cl)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a furan ring—a planar aromatic system with oxygen as the heteroatom—substituted with two chlorine atoms and a nitrile group. The chlorine atoms occupy adjacent positions (4 and 5), while the nitrile group is positioned at carbon 2. This arrangement imposes significant electronic effects: the electron-withdrawing chlorine atoms deactivate the ring, while the nitrile group introduces additional polarity and reactivity .
The IUPAC name, 4,5-dichlorofuran-2-carbonitrile, reflects this substitution pattern. The SMILES notation C1=C(OC(=C1Cl)Cl)C#N and InChIKey OKIYOGBELKRXER-UHFFFAOYSA-N provide unambiguous identifiers for computational and regulatory purposes .
Physical and Spectral Characteristics
While experimental data on melting/boiling points and solubility remain scarce, the compound’s physicochemical properties can be inferred from analogous structures:
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Polarity: High, due to the nitrile and chlorine substituents.
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Stability: Likely stable under anhydrous conditions but susceptible to hydrolysis in acidic or basic environments.
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Spectroscopic signatures:
| Property | Value/Description | Source |
|---|---|---|
| Molecular formula | C₅HCl₂NO | |
| Molecular weight | 161.97 g/mol | |
| SMILES | C1=C(OC(=C1Cl)Cl)C#N |
Synthesis and Manufacturing
Halogenation Strategies
The synthesis of 4,5-dichlorofuran-2-carbonitrile typically involves halogenation of furan precursors. A plausible route includes:
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Chlorination of furan-2-carbonitrile using chlorine gas or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids like FeCl₃ .
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Regioselective substitution to ensure chlorine atoms occupy the 4 and 5 positions, leveraging steric and electronic directing effects .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The nitrile group serves as a handle for further functionalization, enabling:
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Cyanation reactions: Conversion to amines or carboxylic acids via hydrolysis.
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Heterocycle formation: Participation in cycloadditions to generate pyridines or triazoles .
Source highlights the relevance of halogenated furans in drug discovery, particularly as bioisosteres for aromatic rings. For example, replacing a benzene ring with a dichlorofuran moiety can modulate pharmacokinetic properties.
Agrochemical Development
Chlorinated furans are pivotal in herbicide and insecticide design. The compound’s electron-deficient ring may enhance binding to enzymatic targets in pests, as seen in sulfonylurea herbicides .
Research Gaps and Future Directions
Unexplored Reactivity
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Cross-coupling reactions: Investigating palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to append aryl groups.
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Electrophilic substitution: Exploring nitration or sulfonation to diversify functionality .
Toxicological Profiling
While source associates furan derivatives with bladder carcinogenicity, targeted studies on this compound’s mutagenicity are lacking. In vitro assays (e.g., Ames test) and in silico QSAR modeling are urgently needed .
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